2-Nitro-N-(4-nitrophenyl)aniline
Description
Properties
CAS No. |
612-36-2 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15(18)19/h1-8,13H |
InChI Key |
TXJIDOLTOGSNPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
612-36-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Comparison with Analogues
The following diarylamine derivatives share structural similarities with 2-Nitro-N-(4-nitrophenyl)aniline but differ in substituent type, position, or additional functional groups:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) reduce band gaps and enhance charge transfer, critical for electrochromic applications .
- Electron-donating groups (e.g., methoxy) increase solubility in organic solvents but may reduce oxidative stability .
- Heterocyclic additions (e.g., piperazine, pyridyl) improve pharmacological relevance, as seen in ’s sulfonamide derivatives .
Electronic and Optical Properties
Band Gap and Electrochromic Performance
highlights the impact of substituents on band gaps (Eg) in electropolymerized derivatives of nitrotriphenylamine:
| Polymer | Substituent | Band Gap (Eg, eV) | Optical Contrast (NIR) | Switching Speed |
|---|---|---|---|---|
| PNETPA | Thieno[3,4-b]dioxin | 1.34 | 85% | <1 s |
| PNMOTPA | 4-Methoxythiophene | 1.59 | 78% | 1.2 s |
| PNMTPA | 4-Methylthiophene | 2.26 | 65% | 2.5 s |
| PNTTPA | Thiophene | 2.34 | 60% | 3.0 s |
The 2-nitro substituent in the parent compound likely contributes to low Eg values (<2 eV) when paired with electron-rich moieties (e.g., thiophene), enabling near-infrared (NIR) electrochromism .
Nonlinear Optical (NLO) Properties
reports that N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) exhibits strong second-harmonic generation (SHG) due to its push-pull electronic structure, with hyperpolarizability values surpassing imine-based analogues . The nitro group enhances dipole moment alignment, critical for NLO efficiency.
Spectroscopic and Physicochemical Data
LCMS and NMR Profiles
provides LCMS data for 2-nitroaniline derivatives with piperazine sulfonamide groups:
| Compound ID | Retention Time (min) | m/z [M+H]⁺ | Purity |
|---|---|---|---|
| 9a | 2.297 | 468.1 | >98% |
| 9b | 2.521 | 532.0 | >98% |
| 9c | 1.990 | 406.1 | >98% |
¹H NMR shifts for these compounds (e.g., δ 7.15–8.55 ppm) confirm aromatic proton environments influenced by nitro and sulfonamide groups .
Physicochemical Properties
Preparation Methods
Nitration of Aniline Derivatives
A common approach involves nitration of aniline or substituted anilines under controlled acidic conditions, often using mixed acid (nitric acid and sulfuric acid) to introduce nitro groups at ortho- or para-positions selectively.
- Reaction Conditions: Temperature control (0–5 °C) to prevent over-nitration or decomposition.
- Diazotization and Coupling: In some protocols, the amino group is converted into a diazonium salt, which is then coupled with nitrophenyl compounds to form the target compound.
Synthesis via Nucleophilic Aromatic Substitution
- Starting from 4-nitrochlorobenzene, nucleophilic substitution with 2-nitroaniline can yield this compound.
- Reaction typically occurs in polar aprotic solvents such as DMF or DMSO.
- Base catalysts like sodium hydroxide or potassium hydroxide facilitate the substitution.
Stepwise Synthesis from Aminophenol Derivatives (Patent-Based Method)
A detailed industrially relevant method described in patent CN104744273A (though for a related compound) provides insight into multi-step synthesis involving:
- Step 1: Reaction of 2-amino-5-nitrophenol with alkali and solvent followed by addition of hydroxyethylation reagent under controlled pressure (0.1–1.0 MPa) and temperature (100–145 °C) to form 2-(3-nitro-6-aminophenoxy) ethanol.
- Step 2: Reaction of this intermediate with chloroethyl chloroformate in the presence of catalysts (e.g., calcium carbonate, sodium hydroxide) under controlled pressure and temperature (60–100 °C), followed by hydrolysis to yield the target amine compound.
- Purification: Cooling, dilution, filtration, washing, and drying steps to isolate the pure product.
| Step | Reaction Conditions | Reagents & Catalysts | Outcome |
|---|---|---|---|
| 1 | 100–145 °C, 0.1–1.0 MPa | 2-amino-5-nitrophenol, alkali, solvent, hydroxyethylation reagent | Formation of 2-(3-nitro-6-aminophenoxy) ethanol |
| 2 | 60–100 °C, 0.1–1.0 MPa | Intermediate, chloroethyl chloroformate, calcium carbonate or alkali catalyst | Condensation and hydrolysis to final amine |
This method emphasizes high yield, purity, moderate process conditions, and environmental considerations suitable for industrial production.
Experimental Data and Findings
- Yields: Typically high yields (>85%) are reported under optimized conditions.
- Purity: High purity (>95%) achieved via careful control of reaction parameters and purification.
- Solvent Effects: Use of polar aprotic solvents (DMF, DMSO, glycol dimethyl ether) enhances reaction rates and selectivity.
- Catalyst Role: Solid alkalis and calcium-based catalysts improve condensation efficiency and reduce by-products.
- Temperature and Pressure: Elevated temperatures and moderate pressures accelerate reactions without compromising product stability.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitration of Aniline | Aniline, HNO3, H2SO4 | 0–5 °C, acidic medium | Simple, direct | Risk of over-nitration, side products |
| Nucleophilic Aromatic Substitution | 4-Nitrochlorobenzene, 2-nitroaniline, base | DMF/DMSO, moderate heat | Selective substitution | Requires pure starting materials |
| Multi-step Hydroxyethylation & Condensation (Patent CN104744273A) | 2-amino-5-nitrophenol, chloroethyl chloroformate, catalysts | 60–145 °C, 0.1–1.0 MPa | High yield, purity, scalable | More complex, requires pressure vessel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
